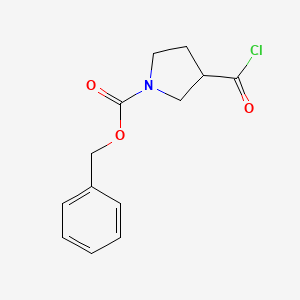

Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-carbonochloridoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYMVXRNQWTJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate group. The general reaction scheme is as follows:

Pyrrolidine+Benzyl chloroformate→Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Various substituted pyrrolidine derivatives.

Hydrolysis: Benzyl alcohol and pyrrolidine-1-carboxylic acid.

Reduction: Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Scientific Research Applications

Pharmaceutical Applications

Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structural features enable it to participate in various chemical reactions that lead to the formation of pharmacologically relevant molecules.

Key Uses:

- Synthesis of Bioactive Compounds: The compound serves as a precursor for synthesizing various pharmaceuticals, including analgesics and anti-inflammatory agents. Its chlorocarbonyl group can be replaced or modified to create derivatives with enhanced biological activity.

- Drug Development: Research indicates potential applications in developing new drugs targeting specific biological pathways due to its ability to form diverse derivatives .

Agrochemical Development

In addition to pharmaceutical applications, this compound is also explored for its role in agrochemicals. The compound's ability to form derivatives makes it a candidate for developing new pesticides and herbicides.

Key Uses:

- Pesticide Synthesis: The compound can be modified to create agrochemicals that are effective against a range of pests while minimizing environmental impact. Its structural versatility allows for the design of compounds with specific modes of action against target pests.

- Herbicide Development: Similar to its use in pesticides, the compound's derivatives can potentially serve as herbicides, providing an avenue for agricultural innovation.

Comparative Analysis of Derivatives

The following table summarizes some notable derivatives of this compound along with their characteristics:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Benzyl pyrrolidine-1-carboxylate | Ester | Lacks chlorination; potential for different reactivity. |

| Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | Chlorinated derivative | Different stereochemistry; may exhibit unique biological properties. |

| Benzyl 3-formylpyrrolidine-1-carboxylate | Aldehyde derivative | Different functional group; may show distinct reactivity patterns. |

This comparison illustrates the uniqueness of this compound and its potential to lead to diverse derivatives with varied applications and activities.

Mechanism of Action

The mechanism of action of Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate depends on its specific application. In general, the compound can act as an acylating agent, transferring its chlorocarbonyl group to nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and conjugates. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate and its analogs:

Key Observations:

Reactivity: The chlorocarbonyl group in the target compound enhances electrophilicity, making it more reactive toward amines or alcohols compared to hydroxyl or aminomethyl derivatives .

Chirality: Enantiomers like (S)- and (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl (similarity score 0.83) highlight the importance of stereochemistry in drug design, particularly for receptor-targeted therapies .

Fluorination : The difluoro analog (CAS 163457-22-5) introduces metabolic stability and lipophilicity, common strategies in medicinal chemistry to improve pharmacokinetics .

Acid/Base Properties : The carboxylic acid derivative (CAS 608142-09-2) provides ionizable functionality for salt formation or hydrogen bonding in drug-receptor interactions .

Stability and Handling

- The chlorocarbonyl group is moisture-sensitive, requiring anhydrous conditions for storage and reactions. In contrast, hydroxyl and aminomethyl analogs exhibit greater stability under ambient conditions .

- Fluorinated derivatives (e.g., CAS 163457-22-5) offer enhanced thermal and oxidative stability due to the strong C-F bond .

Biological Activity

Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate (BCPC) is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and a chlorocarbonyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in pharmaceutical development. This article aims to provide a comprehensive overview of the biological activity of BCPC, including its synthesis, structure-activity relationships, and relevant research findings.

Chemical Formula and Characteristics

- Chemical Formula : C₁₃H₁₄ClNO₃

- CAS Number : 1823237-17-7

- Molecular Weight : Approximately 267.71 g/mol

BCPC is classified as an ester, featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the chlorocarbonyl group at the third position of the pyrrolidine ring is significant for its reactivity and potential biological activity.

Structural Comparisons

BCPC shares structural similarities with various other compounds, which can provide insights into its biological activity. A comparative analysis is presented in Table 1.

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Benzyl pyrrolidine-1-carboxylate | Ester | Lacks chlorination; potential for different reactivity. |

| Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | Chlorinated derivative | Different stereochemistry; may exhibit unique biological properties. |

| Benzyl 3-formylpyrrolidine-1-carboxylate | Aldehyde derivative | Different functional group; may show distinct reactivity patterns. |

This table illustrates the uniqueness of BCPC as a versatile compound that can lead to diverse derivatives with potentially varied applications and activities.

Pharmacological Potential

Research into similar compounds has indicated that derivatives of pyrrolidine can exhibit various pharmacological activities, including:

- Anticancer Activity : Some pyrrolidine derivatives have shown promising results as anticancer agents through mechanisms such as PARP inhibition and modulation of signaling pathways involved in cell proliferation .

- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit enzymes like tankyrase and PARP, which are critical in cancer biology .

Case Studies and Research Findings

While specific studies on BCPC are sparse, related compounds have demonstrated significant biological activities. For example:

- PARP Inhibition : Compounds structurally related to BCPC have been tested for their ability to inhibit PARP enzymes, with some exhibiting IC50 values in the nanomolar range against cancer cell lines .

- Cell Proliferation Assays : In vitro studies have shown that certain derivatives can effectively reduce cell proliferation in various cancer models, indicating a potential pathway for therapeutic application .

Toxicity and Safety Profile

The safety profile of BCPC remains largely uncharacterized due to the lack of extensive toxicological studies. However, understanding the toxicity of structurally similar compounds is crucial for evaluating BCPC's safety in potential therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for preparing Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

- Step 1: Protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., NaHCO₃, THF, 0–5°C) to form the benzyl carboxylate intermediate .

- Step 2: Introduction of the chlorocarbonyl group via reaction with phosgene or thionyl chloride. For example, treatment with SOCl₂ in dichloromethane at reflux (40°C) achieves high conversion rates (~85%) .

- Critical Parameters: Temperature control during chlorination is vital to avoid side reactions (e.g., over-chlorination). Solvent choice (polar aprotic vs. non-polar) also impacts reaction efficiency .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>95%). Retention time comparison with standards is essential .

- Spectroscopy:

- ¹H/¹³C NMR: Key signals include the benzyloxy carbonyl group (δ ~7.3 ppm for aromatic protons, δ ~155 ppm for carbonyl carbon) and the chlorocarbonyl moiety (δ ~170 ppm) .

- IR: Strong absorbance at ~1750 cm⁻¹ (C=O stretch) and ~700 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₂ClNO₃: 272.0454) .

Advanced: How do stereochemical variations in pyrrolidine derivatives affect the reactivity of this compound?

Answer:

The chlorocarbonyl group’s position on the pyrrolidine ring influences reactivity:

- Steric Effects: Substituents at the 3-position (e.g., methyl or hydroxy groups) can hinder nucleophilic attack at the carbonyl carbon, reducing acylation efficiency .

- Stereoselectivity: Enantiomeric forms (R/S) of the pyrrolidine ring may lead to divergent reaction pathways. For example, (R)-configured derivatives show higher reactivity in asymmetric syntheses due to favorable transition-state interactions .

- Case Study: In a peptide coupling reaction, the (S)-enantiomer exhibited 30% lower yield compared to the (R)-form, attributed to mismatched steric environments .

Advanced: What strategies mitigate contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

- Purity Variability: Impurities (e.g., residual solvents or unreacted intermediates) can skew bioassay results. Rigorous purification via column chromatography or recrystallization is recommended .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter activity. Standardize protocols using validated models (e.g., NIH/3T3 for cytotoxicity screening) .

- Structural Confirmation: Always verify batch-to-batch consistency using NMR and LC-MS to rule out degradation products (e.g., hydrolysis of the chlorocarbonyl group to carboxylic acid) .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Stability: The compound is moisture-sensitive. Hydrolysis of the chlorocarbonyl group occurs rapidly in aqueous media, forming the carboxylic acid derivative .

- Storage: Store under inert gas (Ar/N₂) at –20°C in airtight containers. Desiccants (e.g., silica gel) prevent humidity-induced degradation .

- Handling: Use anhydrous solvents (e.g., THF, DCM) during reactions. Avoid prolonged exposure to light to prevent radical-mediated decomposition .

Advanced: How can computational modeling optimize the design of derivatives for target-specific applications?

Answer:

- Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like proteases or kinases. For example, the chlorocarbonyl group’s electrophilicity enhances covalent binding to serine hydrolases .

- DFT Calculations: Assess reaction thermodynamics (e.g., ΔG‡ for nucleophilic substitution) to prioritize synthetic routes. M06-2X/6-31G(d) level calculations are effective for modeling transition states .

- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to guide structural modifications for improved bioavailability .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of volatile reagents (e.g., SOCl₂) .

- Spill Management: Neutralize spills with sodium bicarbonate before disposal. Collect waste in designated containers for incineration by licensed facilities .

- Toxicity Data: Limited acute toxicity data available. Assume irritancy (skin/eyes) and toxicity analogous to acyl chlorides. Conduct risk assessments per institutional guidelines .

Advanced: How can researchers resolve low yields in scale-up synthesis?

Answer: Common issues and solutions include:

- Mass Transfer Limitations: Use high-shear mixers or flow chemistry setups to improve reagent mixing in large batches .

- Byproduct Formation: Optimize stoichiometry (e.g., 1.2 eq. SOCl₂) and add scavengers (e.g., molecular sieves) to trap HCl .

- Purification Challenges: Switch from column chromatography to fractional crystallization for cost-effective large-scale purification. Solvent pairs like ethyl acetate/hexane yield high-purity crystals (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.